Journal Name:Journal of Food Process Engineering
Journal ISSN:0145-8876
IF:2.889
Journal Website:
Year of Origin:1977
Publisher:Wiley-Blackwell
Number of Articles Per Year:211
Publishing Cycle:Quarterly
OA or Not:Not
Rapid detection of Salmonella in food matrices by photonic PCR based on the photothermal effect of Fe3O4
Journal of Food Process Engineering ( IF 2.889 ) Pub Date: 2023-07-19 , DOI: 10.1016/j.fochx.2023.100798
Salmonella causes most deaths from diarrheal disease worldwide. Therefore, Salmonella must be accurately and quickly detected, even in complex food matrices, which is difficult to achieve using conventional culture methods. Here we propose a novel photonic polymerase chain reaction (PCR) method based on ferroferric oxide (Fe3O4) for the detection of Salmonella typhimurium in complex samples. Owing to the great photothermal conversion performance of Fe3O4, rapid thermal cycling could be accomplished. Our optimized photonic PCR system specifically detected Salmonella typhimurium in complex food matrices within 50 min. Quantitative data showed a limit of detection up to 102 CFU/mL in food samples. This method is suitable for the detection of all pathogenic microorganisms and is universal.
Detail
A smartphone-assisted colorimetric aptasensor based on aptamer and gold nanoparticles for visual, fast and sensitive detection of ZEN in maize
Journal of Food Process Engineering ( IF 2.889 ) Pub Date: 2023-07-18 , DOI: 10.1016/j.fochx.2023.100792
A simple, fast, low cost, sensitive, intuitive, visual, label-free, and smartphone-assisted aptamer sensor based on colorimetric assay for the measurement of zearalenone was constructed. The nucleic acid aptamer of zearalenone was used as the recognition element and gold nanoparticles were used as the indicator. Several factors that could influence sensitivity, including the concentration of aptamer and NaCl, and incubation time, and specificity, have been investigated. The results showed that under the optimal conditions, the signal had a good linear relationship when zearalenone concentration is 5–300 ng/mL. A linear regression equation is Y = 0.0003X + 0.5128 (R2 = 0.9989) and a limit of detection is 5 ng/mL. The specificity of the sensor was good. Zearalenone in maize samples were successfully measured. The recoveries of Zearalenone are 81.3 %-96.4 %. The whole process takes only 15 min to complete. The smartphone assisted colorimetric aptamer sensor can be used for the detection of zearalenone in maize.
Detail
High-oleic rapeseed oil quality indicators and endogenous antioxidant substances under different processing methods
Journal of Food Process Engineering ( IF 2.889 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.fochx.2023.100804
This study exposed high-oleic rapeseed oil (HORO) to different pretreatment (microwave or roasting) and processing methods to investigate (cold pressing, hexane extraction, subcritical butane extraction, and aqueous enzymatic extraction) the effects of processing technologies on HORO parameters associated with its physicochemical properties, endogenous antioxidant substances, and antioxidant capacity. The oil yield of various processing technologies was between 35.4% and 59.7%, and the fatty acid composition did not significantly differ. Hierarchical clustering and principal component analyses were used for evaluation. The results revealed that the microwave pretreatment–hexane extraction (M-HE) method resulted in significantly higher levels of tocopherols (688.4 mg/kg), polyphenols (1007.76 mg/kg), and phytosterols (1810.6 mg/kg) in HORO, implying strong free radical scavenging capacity (DPPH-oil: 79.63, DPPH-nonpolar: 71.42, DPPH-polar: 6.65, FRAP: 55.4, ABTS: 3043.7 μmol TE/kg). Hence, M-HE is a promising method for producing HORO with a higher stability and nutritional value.
Detail
Hydro- and aerogels from quince seed gum and gelatin solutions
Journal of Food Process Engineering ( IF 2.889 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.fochx.2023.100813
The composite hydro/aerogels were designed using gelatin and quince seed gum (QSG) at total polymer concentration (TPC) of 1, 1.5 and 2% and gelatin/QSG ratio of 1:0, 1:0.5 and 1:1. The gel syneresis decreased significantly with increase in TPC and QSG. Although, hydrogels with 2% TPC had remarkably higher gel strength and elasticity than 1% TPC ones, the addition of high levels of QSG to the gelatin (i.e., gelatin/QSG 1:1) led to a decrease in its gel strength (∼0.97-fold) and elasticity (∼3,463-fold). The temperature-sweep test showed higher melting points in gelatin/QSG hydrogels (>60 °C) compared to the gelatin ones (∼58 °C). Additionally, QSG addition to the gelatin led to more porous networks with higher gel strength, thermal stability, and crystallinity, as observed by scanning electron microscopy, differential scanning calorimetry, and X-ray diffractometer. Therefore, QSG could be therefore used as a natural hydrocolloid to modify gelatin functionality.
Detail
The impact of different drying methods on the physical properties, bioactive components, antioxidant capacity, volatile components and industrial application of coffee peel
Journal of Food Process Engineering ( IF 2.889 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.fochx.2023.100807
This study evaluated the effects of hot air drying (HAD), microwave drying (MD), vacuum drying (VD), sun drying (SD) and vacuum freeze drying (VFD) on the physical properties, bioactive components, antioxidant capacity, volatile components and industrial application of coffee peel. The results showed VFD could retain the appearance color, total phenolics (19.49 mg GAE/g DW), total flavonoids (9.65 mg CE/g DW), caffeine (3.15 mg/g DW), trigonelline (2.71 mg/g DW), and antioxidant capacities of fresh sample to the greatest extent, but its operating cost was significantly higher than other treatments and total volatile components were in the minimum levels. HAD and SD exhibited the highest loss rates of total phenols and antioxidant capacities, exceeding 50%. MD offered the lowest operating cost, superior retention of bioactive components, and the richest variety and quantity of volatile compounds. Therefore, it is recommended to use MD to dehydrate the coffee peel in actual production.
Detail
Active compounds: A new direction for rice value addition
Journal of Food Process Engineering ( IF 2.889 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.fochx.2023.100781
The development of rice active compounds is conducive to improving the added value of rice. This paper focused on the types and effects of active compounds in rice. Furthermore, it summarized the effect of rice storage and processing technology on rice active compounds. We conclude the following: Rice contains a large number of active compounds that are beneficial to humans. At present, the research on the action mechanism of rice active compounds on the human body is not deep enough, and the ability to deeply process rice is insufficient, greatly limiting the development of the rice active compound industry. To maximize the added value of rice, it is necessary to establish a dedicated preservation and processing technology system based on the physicochemical properties of the required active compounds. Additionally, attention should be paid to the development and application of composite technologies during the development of the rice active compound industry.
Detail
Effect of thermal treatments on volatile profiles and fatty acid composition in sweet corn (Zea mays L.)
Journal of Food Process Engineering ( IF 2.889 ) Pub Date: 2023-06-07 , DOI: 10.1016/j.fochx.2023.100743
This study analyzed the effects of thermal processing on volatiles and fatty acids in sweet corn. There were 27 volatiles measured in fresh samples, and 33, 21, and 19 volatiles identified in the steaming, blanching, and roasting groups, respectively. Relative odor activity values (ROAVs) showed that characteristic aroma-active volatiles of sweet corn after thermal treatments included: (E)-2-nonenal, 1-octen-3-ol, beta-myrcene, dimethyl trisulfide, 1-(4,5-dihydro-2-thiazolyl)-ethanone, and d-limonene. Thermal treatments significantly increased the unsaturated fatty acids (oleic acid and linolenic acid) of sweet corn by 110 to 183% compared to fresh samples. Meanwhile, many characteristic volatiles were found that derived from the oxidative cleavage of fatty acids. The sweet corn aroma obtained by steaming for 5 min was considered the closest to fresh corn. Our research provided insight into aroma composition of different thermally processed sweet corn and laid the foundation for further exploring the sources of aroma compounds in thermally processed sweet corn.
Detail
Identification of dominant functional microbes that contribute to the characteristic aroma of Msalais, traditional wine fermented from boiled local grape juice in China
Journal of Food Process Engineering ( IF 2.889 ) Pub Date: 2023-06-30 , DOI: 10.1016/j.fochx.2023.100778
Msalais is a traditional wine produced from naturally fermented boiled local grape juice in China. It has characteristic dried fruit and caramel odors, mainly attributed to aromatic compounds, such as furaneol and 5-methylfurfural. However, it is unclear how microbes involved in the natural fermentation of Msalais contribute to this characteristic aroma. Here, we analyzed the Msalais-fermenting microbes and aromatic compounds formed during natural Msalais fermentation by using high-throughput sequencing and gas chromatography–mass spectrometry, respectively. The analysis revealed that Saccharomyces cerevisiae, Kazachstania humilis, Lactobacillus plantarum, and Lactobacillus farraginis are the dominant and key functional species that produce high amounts of furaneol and 5-methylfurfural during Msalais fermentation. Of these, K. humilis and L. farraginis are rarely detected during regular wine fermentation. The identified functional species could be used to control typical aromatic characteristics of Msalais.
Detail
Metabolomic comparison of meat quality and metabolites of geese breast muscle at different ages
Journal of Food Process Engineering ( IF 2.889 ) Pub Date: 2023-06-27 , DOI: 10.1016/j.fochx.2023.100775
The purpose of this study was to distinguish the effect of age on the meat quality and chemical composition of Yangzhou goose breast meat. Nontargeted metabolomics analysis (UHPLC-MS/MS) was used to distinguish the metabolic composition of goose meat at different ages, and Pearson’s correlations between differential metabolites and key meat parameters were assessed. Compared with goslings, adult geese had lighter, redder and chewier meat (p < 0.05). Metabolite analysis revealed significant differences in nucleosides, organic acids, amino acids and sugars. Levels of IMP, xanthosine, pretyrosine and l-threonine were significantly higher in older meat (p < 0.05) and positively correlated with meat freshness indicators. However, pyruvic acid, l-cysteine and glucose 6-phosphate were up-regulated in gosling meat (p < 0.05), which were important flavor compounds. These results facilitate the further investigation of changes in goose meat composition and provide biomarkers for determining goose meat quality at different ages.
Detail
Aqueous two-phase systems coupled with chemometrics-enhanced HPLC-DAD for simultaneous extraction and determination of flavonoids in honey
Journal of Food Process Engineering ( IF 2.889 ) Pub Date: 2023-06-21 , DOI: 10.1016/j.fochx.2023.100766
In this study, an accurate, rapid, green, and environment friendly method for the extraction and quantitative analysis of flavonoids in honey was established by using the aqueous two-phase extraction combined with the chemometrics-assisted HPLC-DAD. The first purpose of this study was to extract seven flavonoids in five different types of honey using alcohol/salt aqueous two-phase system (ATPS). The system with 2.82 mL sodium citrate (30%), 1.58 mL water, and 3.10 mL isopropanol, showed the highest flavonoids extraction yields in the top phase (87.66–101.50%). Additionally, the three-way array of honey samples based on HPLC-DAD was decomposed mathematically by the alternating trilinear decomposition (ATLD) algorithm to obtain reasonable chromatograms, spectra, and concentration profiles for each analyte. Compared with the traditional solid-phase extraction method, the ATPS-ATLD-based method showed satisfactory spiked recoveries, lower limit of detection, and higher sensitivity, further verifying its accuracy and stability.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 ENGINEERING, CHEMICAL 工程:化工4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
14.40 34 Science Citation Index Expanded Not
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